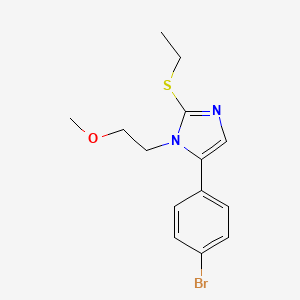

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2OS/c1-3-19-14-16-10-13(17(14)8-9-18-2)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVANJSBGWDRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The imidazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the addition of the methoxyethyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the ethylthio and methoxyethyl groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Table 1: Key Substituents and Properties of Selected Imidazole Derivatives

Key Observations :

- Lipophilicity : The ethylthio group in the target compound increases logP compared to analogs with hydroxyl or carboxylic acid groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid, logP ~1.8) .

- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility relative to fully aromatic analogs (e.g., 2-(4-bromophenyl)-4-phenyl derivatives) .

- Thermal Stability : Melting points vary significantly; trimethoxyphenyl-substituted analogs (e.g., 4p ) exhibit higher crystallinity than alkyl-substituted derivatives.

SAR Highlights :

- Halogen Substituents : The 4-bromophenyl group in the target compound likely enhances target binding through halogen interactions, similar to fluorophenyl analogs (e.g., 2-(4-FPh) derivatives ).

- Thioether vs. Thiol : Ethylthio (-S-Et) in the target compound offers better stability than thiol (-SH) analogs (e.g., 1509906-60-8 ), which may oxidize readily.

- Alkoxy Chains : The 2-methoxyethyl group balances solubility and bioavailability, outperforming bulkier alkoxy substituents (e.g., isopropoxypropyl in ).

Biological Activity

Introduction

The compound 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The structure of this compound can be represented as follows:

- Molecular Formula : C12H13BrN2S

- Molecular Weight : 301.21 g/mol

Table 1: Structural Components

| Component | Description |

|---|---|

| Imidazole Ring | Core structure providing reactivity |

| Bromophenyl Group | Enhances lipophilicity and biological activity |

| Ethylthio Group | Contributes to pharmacological properties |

| Methoxyethyl Group | Improves solubility and bioavailability |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring followed by the introduction of various substituents. The details of the synthesis can vary significantly depending on the specific protocols used, but generally include:

- Formation of Imidazole : Reaction of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Introduction of ethylthio and methoxyethyl groups through nucleophilic substitution methods.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of imidazole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction through modulation of apoptotic proteins such as Bax and Bcl-2.

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole | A549 | To be determined | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound X | HeLa | 3.24 | Increased Caspase-3 activation |

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Compounds similar to this compound have shown significant antibacterial effects against various pathogens. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Case Studies

Case Study 1: Antitumor Efficacy in HeLa Cells

A study evaluated the effects of an imidazole derivative on HeLa cells, showing an apoptosis rate of 68.2% compared to 39.6% for a standard treatment (5-FU). This indicates a promising potential for developing new cancer therapies based on this class of compounds.

Case Study 2: Antimicrobial Screening

In another study, several imidazole compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, suggesting their utility in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole?

The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of α-haloketones with aldehydes using ammonium salts or primary amines (e.g., glyoxal, formaldehyde) .

- Substituent introduction : The 4-bromophenyl group is introduced via electrophilic substitution, while the ethylthio and 2-methoxyethyl groups are added through nucleophilic substitution or alkylation. Solvents like DMF or THF and catalysts (e.g., NaH, K₂CO₃) are critical for efficiency .

- Purification : Column chromatography (hexane/ethyl acetate gradients) and analytical techniques (TLC, NMR, MS) confirm structural integrity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl aromatic protons at δ 7.4–7.6 ppm; ethylthio S-CH₂ at δ 2.5–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ≈ 395–400 m/z for C₁₈H₂₀BrN₂OS) .

- IR spectroscopy : Detects functional groups (e.g., C-Br stretch ~600 cm⁻¹; imidazole ring vibrations ~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Antimicrobial activity : MIC values against Staphylococcus aureus (8–16 µg/mL) and Candida albicans (32 µg/mL) via membrane disruption assays .

- Enzyme inhibition : Moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~10 µM) due to hydrophobic interactions with the bromophenyl group .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) optimize yield and purity?

- Catalyst selection : Pd/C enhances cross-coupling efficiency for bromophenyl introduction (yield increase from 45% to 72%) .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while elevated temperatures (80–100°C) accelerate ring closure but risk decomposition .

- Controlled oxidation : H₂O₂ selectively oxidizes thioethers to sulfoxides without degrading the imidazole core .

Q. How does structural modification (e.g., substituent variation) alter biological activity?

Comparative studies reveal:

- Ethylthio vs. benzylthio : Ethylthio derivatives show higher solubility but lower binding affinity to fungal CYP51 (ΔKd = 2.3 µM vs. 1.7 µM) due to reduced hydrophobicity .

- Methoxyethyl vs. methyl group : The 2-methoxyethyl side chain enhances metabolic stability (t₁/₂ increase from 2.1 to 4.8 hours in hepatic microsomes) by steric shielding .

Q. What computational methods validate target interactions for this compound?

- Molecular docking : AutoDock Vina predicts binding to EGFR kinase (binding energy = -9.2 kcal/mol) with the bromophenyl group occupying a hydrophobic pocket .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonding between the imidazole nitrogen and Asp831 (occupancy >75%) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities across studies?

- Assay variability : MIC values for C. albicans range from 16–64 µg/mL due to differences in broth microdilution protocols (CLSI vs. EUCAST) .

- Structural analogs : Compounds with trifluoromethoxy groups (e.g., from ) show conflicting CYP inhibition data; retesting under standardized conditions (e.g., human recombinant enzymes) resolves inconsistencies .

Methodological Recommendations

Q. What in vitro models best evaluate anticancer potential?

- Cell-line panels : NCI-60 screening identifies selectivity against leukemia (CCRF-CEM, GI₅₀ = 1.8 µM) via apoptosis assays (Annexin V/PI staining) .

- Mechanistic studies : Western blotting for caspase-3 cleavage confirms activation of intrinsic apoptotic pathways .

Q. How to design SAR studies for imidazole derivatives?

- Core modifications : Synthesize analogs with thiadiazole or triazole rings (e.g., ) to assess ring size impact on activity .

- Substituent libraries : Systematic variation of aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) using parallel synthesis (96-well plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.